Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride
Description
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a thiazole moiety via a ketone group, with a hydrochloride salt enhancing its stability and solubility. This structural framework is common in medicinal chemistry, particularly in targeting enzymes or receptors where heterocycles play critical roles in binding interactions .
Properties
Molecular Formula |
C9H13ClN2OS |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
piperidin-4-yl(1,3-thiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-8(9-11-5-6-13-9)7-1-3-10-4-2-7;/h5-7,10H,1-4H2;1H |
InChI Key |
KKTDNGLFHDKDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=NC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Method from CN106632302A
Reagents :
-
4-Hydroxypiperidine
-
2-Bromothiazole
-
Sodium carbonate (base)
-
Solvent: DMF or acetonitrile
Procedure :
-
Combine 4-hydroxypiperidine (1.2–2.0 equiv), 2-bromothiazole (1.0 equiv), and Na₂CO₃ (1.5–3.0 equiv) in solvent.
-
Heat at 50–120°C for 6–16 hours.
-
Quench with water, extract with ethyl acetate, and acidify with HCl.
-
Purify via recrystallization (methanol) or chromatography.
Alternative Protocol with 1-(2-Chloroethyl)piperidine
Reagents :
-
1-(2-Chloroethyl)piperidine hydrochloride
-
2-Aminothiazole
-
Triethylamine (base)
-
Solvent: Acetonitrile
Procedure :
-
React 1-(2-chloroethyl)piperidine hydrochloride (1.0 equiv) with 2-aminothiazole (1.1 equiv) in acetonitrile.
-
Add triethylamine (2.0 equiv) and reflux at 80°C for 12–24 hours.
-
Concentrate under vacuum and treat with HCl gas to form the hydrochloride salt.
Yield : ~70% (estimated from analogous reactions in).
Hantzsch Thiazole Synthesis Followed by Piperidine Coupling
This two-step method constructs the thiazole ring before attaching the piperidine moiety.
Thiazole Formation
Reagents :
-
Thiourea
-
Ethyl 2-chloro-3-oxobutanoate
-
Piperidine-4-carbonyl chloride
Procedure :
-
Synthesize 2-aminothiazole via Hantzsch reaction:
-
React 2-aminothiazole with piperidine-4-carbonyl chloride (1.1 equiv) in dichloromethane.
-
Add HCl to precipitate the hydrochloride salt.
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency:
Continuous Flow Synthesis
Conditions :
-
Residence time: 10–15 minutes
-
Temperature: 100–120°C
-
Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)
Advantages :
-
95% conversion rate
-
Reduced side reactions compared to batch processes.
Purification and Characterization
Purification Methods
| Step | Technique | Conditions |
|---|---|---|
| Initial isolation | Recrystallization | Methanol/water (3:1) |
| Final purification | Column chromatography | Silica gel, ethyl acetate/hexane (1:1) |
Analytical Data
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic substitution | 70–83% | High | Moderate | High |
| Hantzsch synthesis | 65–75% | Moderate | Low | Moderate |
| Continuous flow | 90–95% | Very high | High | High |
Key Observations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The protonated piperidine nitrogen in the hydrochloride salt facilitates nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylpiperidine derivatives .
-
Acylation : Forms carboxamide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine analog | 78% |
| Acylation | AcCl, Et₃N, THF | Acetylated derivative | 85% |
Condensation Reactions
The ketone group participates in condensation reactions:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imine derivatives under reflux in ethanol .
-
Knoevenagel Condensation : Forms α,β-unsaturated ketones when reacted with malononitrile in the presence of piperidine as a catalyst .
Example :
Coupling Reactions
The thiazole ring enables cross-coupling reactions:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts (e.g., Pd(OAc)₂) .
-
Grignard Reactions : Reacts with Turbo Grignard reagents (e.g., iPrMgCl·LiCl) to form tertiary alcohols .
Notable Findings :
-
Grignard reactions proceed efficiently at ambient temperature (18–25°C), avoiding cryogenic conditions .
-
Palladium-catalyzed reactions require <0.02 wt% catalyst loading to prevent product discoloration .
Transfer Hydrogenation
The piperidine moiety undergoes transfer hydrogenation with formaldehyde under ambient pressure, yielding 1-methylpiperidine derivatives .
Mechanism :
Optimized Conditions :
-
Catalyst: Pd/C (5% w/w)
-
Temperature: 90–95°C
-
Solvent: Formic acid/water
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes pH-dependent transformations:
-
Deprotonation : Treatment with NaOH releases the free base, enhancing solubility in organic solvents .
-
Salt Exchange : Reacts with succinic acid to form a hemisuccinate salt for improved pharmacokinetics .
Thiazole-Specific Reactivity
The thiazole ring participates in electrophilic substitutions:
-
Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) .
-
Suzuki–Miyaura Coupling : Forms biaryl derivatives with boronic acids under Pd catalysis .
SAR Insight :
Stability and Degradation
-
Hydrolytic Degradation : The ketone group undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 48 h at pH 2) .
-
Thermal Stability : Stable up to 200°C, decomposing above this temperature to release HCl gas .
Comparative Reactivity Table
| Reaction Type | Piperidine Reactivity | Thiazole Reactivity | Key Reagents |
|---|---|---|---|
| Alkylation | High | Low | Alkyl halides, bases |
| Electrophilic Substitution | Low | High | NBS, HNO₃ |
| Condensation | Moderate | Moderate | Amines, malononitrile |
Scientific Research Applications
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride is a chemical compound with a piperidine ring and a thiazole moiety, represented by the chemical formula C10H12ClN3OS. It has potential therapeutic applications, especially in treating kinase-related diseases.
Pharmaceutical Development
- Drug Development this compound is primarily used in drug development. Its piperidine ring facilitates interactions with biological targets, while the thiazole moiety enhances its pharmacological properties.
- Kinase Inhibition Research indicates that this compound class significantly inhibits various protein kinases, which are crucial in cellular signaling pathways related to cancer and other diseases . It has demonstrated efficacy against kinases like ABL1 and BRAF, suggesting its potential as an anti-cancer agent.
- Anti-inflammatory Properties Studies suggest that this compound has anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Interaction with Biological Targets Key findings include understanding how this compound interacts with various biological targets.
- MAGL Inhibition Some research efforts have focused on synthesizing (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivatives as Monoacylglycerol lipase (MAGL) inhibitors . Pharmacological studies, molecule docking, and physicochemical evaluations have been performed to identify promising MAGL inhibitors .
Related Compounds
- Piperidin-4-yl(thiophen-2-yl)methanone This compound contains a thiophene instead of a thiazole and exhibits anticancer properties.
- (2,4-Difluorophenyl)(piperidin-4-yl)methanone Contains fluorine substituents on phenyl and demonstrates kinase inhibition.
- N-(benzo[d]thiazol-2-yl)-N'-phenylurea This urea derivative with benzo-thiazole shows anti-inflammatory activity.
Mechanism of Action
The mechanism of action of Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s thiazole ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity . Additionally, the piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
| Compound Name | Heterocycle | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| Piperidin-4-yl(thiazol-2-yl)methanone HCl | Thiazole | C9H11ClN2OS | 230.71 g/mol | High polarity, potential kinase inhibition |
| Piperidin-4-yl(thiophen-2-yl)methanone HCl | Thiophene | C10H13NOS·HCl | 231.74 g/mol | Enhanced lipophilicity; possible CNS activity |
| Piperidin-4-yl(pyridin-2-yl)methanone HCl | Pyridine | C11H14ClN2O | 237.70 g/mol | Basic nitrogen improves solubility; antimicrobial uses |
| (3-Fluorophenyl)(piperidin-4-yl)methanone HCl | Fluorophenyl | C12H14ClFNO | 254.70 g/mol | Increased metabolic stability; GPCR modulation |
| (4-tert-Butylphenyl)(piperidin-4-yl)methanone HCl | tert-Butylphenyl | C16H23ClNO | 280.82 g/mol | Steric bulk reduces solubility; niche receptor targeting |
Key Observations :
Thiazole vs. Thiophene analogs, however, exhibit higher lipophilicity (logP ~2.1 vs. 1.8 for thiazole), favoring blood-brain barrier penetration .
Thiazole vs. The basic nitrogen in pyridine improves aqueous solubility (e.g., pyridine analog solubility: ~15 mg/mL vs. ~10 mg/mL for thiazole) but may alter binding kinetics in acidic environments .
Fluorophenyl and tert-Butylphenyl Derivatives :
- Fluorine substitution in the phenyl group enhances electronegativity, improving binding to electron-rich pockets (e.g., kinase ATP sites) and metabolic stability via reduced CYP450 oxidation . The tert-butylphenyl analog’s steric bulk limits membrane permeability but may improve selectivity for sterically tolerant targets .
Pharmacological and Physicochemical Properties
- Bioactivity: Thiazole-containing compounds are frequently explored as kinase inhibitors (e.g., JAK2/3) due to their ability to mimic adenine in ATP-binding pockets. In contrast, thiophene derivatives are more common in CNS-targeting drugs (e.g., dopamine receptors) . The pyridine analog’s basic nitrogen aligns with antimicrobial scaffolds, as seen in quinolone derivatives .
Solubility and Stability :
- The hydrochloride salt form improves aqueous solubility across all analogs. However, tert-butylphenyl derivatives exhibit reduced solubility (~2 mg/mL) compared to thiazole (~10 mg/mL) due to hydrophobicity .
- Fluorophenyl analogs demonstrate prolonged half-lives in metabolic studies (t1/2 > 6 hours vs. ~4 hours for thiazole), attributed to fluorine’s electron-withdrawing effects .
Case Study: Pioglitazone Hydrochloride
Its thiazolidine-2,4-dione group engages PPARγ receptors, contrasting with the target compound’s thiazole ring, which lacks the keto-enol tautomerism critical for Pioglitazone’s mechanism. This highlights how subtle heterocyclic modifications drastically alter therapeutic profiles .
Biological Activity
Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the realms of kinase inhibition and potential anti-cancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the chemical formula , indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure. The compound features a piperidine ring and a thiazole moiety, both of which contribute to its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Protein kinases are crucial in cellular signaling pathways, particularly those involved in cancer progression. Research indicates that this compound exhibits significant inhibitory effects against kinases such as ABL1 and BRAF, which are known to be implicated in several malignancies .
1. Anticancer Activity
This compound has shown promising results in preclinical studies for its anticancer properties. For instance:
- In vitro Studies : Compounds similar to piperidin-4-yl(thiazol-2-yl)methanone have been tested against various cancer cell lines. One study reported that thiazole derivatives exhibited up to ten times greater growth inhibitory activity on glioma cell lines compared to standard treatments .
- Mechanism : The cytotoxic activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through kinase inhibition.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | < 10 | Glioma |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl phenyl methanone | 5.71 | MCF-7 |
| 4-Chloro analog | 6.34 | A549 |
2. Anti-inflammatory Properties
Research has indicated that this compound may also possess anti-inflammatory effects. The thiazole moiety enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Study on Kinase Inhibition : A focused library of compounds derived from piperidin-4-yl(thiazol-2-yl)methanone was synthesized and evaluated for their ability to inhibit MAGL (Monoacylglycerol lipase). Compound 8 was identified as a promising irreversible inhibitor with significant selectivity .
- Anticancer Efficacy : In a study assessing the efficacy of thiazole derivatives against various cancer cell lines, piperidin-based compounds were found to exhibit potent cytotoxicity with IC50 values lower than traditional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidin-4-yl(thiazol-2-yl)methanone hydrochloride?
- Methodological Answer : Synthetic routes can be adapted from structurally similar piperidinyl-thiazole derivatives. For example, coupling reactions between piperidine and thiazole precursors in dichloromethane (DCM) with triethylamine (TEA) as a base have been used for analogous compounds. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the target compound . Adjust reaction time (e.g., 12–24 hours) and stoichiometric ratios based on precursor reactivity.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adopt GHS-based precautions, including:
- PPE : Lab coat, gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide the compound’s Safety Data Sheet (SDS) .
- Storage : Keep in a cool, dry environment away from ignition sources .
Q. How can researchers confirm the identity and purity of the compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify the piperidinyl and thiazole moieties. High-Resolution Mass Spectrometry (HRMS) can validate molecular weight .
- Purity Assessment : Employ HPLC with UV detection (e.g., 254 nm) or TLC (silica gel, ethyl acetate mobile phase) to quantify impurities. Purity ≥95% is typical for research-grade material .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) or DCM, as used in analogous syntheses, to enhance solubility of intermediates .
- Catalyst Screening : Evaluate coupling agents like HATU or EDCI for amide bond formation between piperidine and thiazole precursors.
- Scalability : Conduct small-scale reactions (e.g., 1 mmol) first, then gradually increase volume while monitoring exothermicity and stirring efficiency .
Q. How should researchers address contradictory spectral data during characterization?
- Methodological Answer :
- Data Cross-Validation : Compare NMR shifts with literature values for related piperidinyl-thiazole compounds (e.g., phenyl(piperidin-4-yl)methanone derivatives) .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted precursors or hydrolysis products) that may skew spectral interpretations .
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex spectra .
Q. What strategies are recommended for assessing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC .
- Storage Recommendations : Based on SDS data for similar hydrochlorides, store lyophilized material in airtight containers with desiccants to prevent hygroscopic degradation .
Q. How can researchers mitigate risks associated with the compound’s potential toxicity?
- Methodological Answer :
- In Vitro Screening : Use cell viability assays (e.g., MTT) to preliminarily assess cytotoxicity. Prioritize compounds with IC values >10 μM for further study.
- In Silico Modeling : Predict toxicity endpoints (e.g., hepatotoxicity) using QSAR tools, referencing structural analogs from databases .
- Institutional Compliance : Follow protocols outlined in SDS documents for hazardous waste disposal and emergency response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
